2,3-Dichlorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

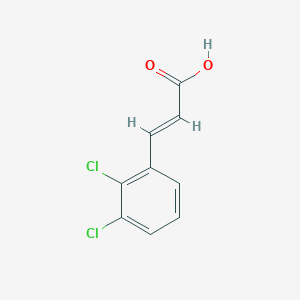

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEWIEGWGDHVNK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-44-2 | |

| Record name | trans-2,3-Dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2,3-Dichlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

2,3-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, presents a compelling case for scientific inquiry. While the broader class of cinnamic acid derivatives has garnered significant attention for a plethora of pharmacological activities, the specific molecular mechanisms underpinning the biological effects of the 2,3-dichloro isomer remain largely uncharted territory.[1][2] This guide, therefore, adopts a deductive and forward-looking approach. By synthesizing the established mechanisms of structurally related monochlorinated and other dichlorinated cinnamic acids, we will construct a framework of putative mechanisms of action for this compound. This document is designed to serve as a foundational resource for researchers, providing not only a comprehensive overview of potential biological targets and signaling pathways but also detailed, actionable experimental protocols to rigorously test these hypotheses.

I. Postulated Anticancer and Cytotoxic Mechanisms

The anticancer potential of chlorinated cinnamic acid derivatives is a recurring theme in the scientific literature.[3] These effects are frequently attributed to the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby thwarting the proliferation of malignant cells.[3]

A. Induction of Apoptosis

A primary hypothesized mechanism is the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. It is plausible that this compound, like its chemical cousins, could modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Putative Intrinsic Apoptosis Pathway Induced by this compound.

B. Cell Cycle Arrest

In addition to apoptosis, the inhibition of cancer cell proliferation may be achieved through cell cycle arrest. Cinnamic acid derivatives have been shown to halt the cell cycle at specific checkpoints, most notably G2/M.[3] This is often accomplished by modulating the activity of cyclin-dependent kinases (CDKs) and their corresponding cyclins. A plausible hypothesis is that this compound could interfere with the formation or function of key CDK-cyclin complexes, such as CDK1/Cyclin B, which are critical for entry into mitosis.

Caption: Hypothesized Cell Cycle Arrest Mechanism of this compound.

II. Potential as an Enzyme Inhibitor

The structure of this compound makes it a candidate for enzyme inhibition. Research on related compounds has demonstrated inhibitory effects on various enzymes, with tyrosinase being a notable example.[4][5]

A. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin.[6] Its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Studies on 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid have shown that they can inhibit tyrosinase activity.[4] The proposed mechanism for these analogs is uncompetitive inhibition, where the inhibitor binds to the enzyme-substrate complex.[4] It is highly probable that this compound also exhibits tyrosinase inhibitory activity.

| Compound | IC50 Value (Diphenolase Activity) | Inhibition Mechanism |

| 2-Chlorocinnamic acid | 0.765 mM[4] | Reversible and uncompetitive[4] |

| 2,4-Dichlorocinnamic acid | 0.295 mM[4] | Reversible and uncompetitive[4] |

| This compound | To be determined | Hypothesized: Reversible and uncompetitive |

B. Other Potential Enzyme Targets

The cinnamic acid scaffold is known to interact with a variety of enzymes.[7] Given its structure, this compound could potentially inhibit other enzymes such as:

-

Protein Kinases: Many cinnamic acid derivatives have been shown to inhibit oncogenic protein kinases, often in an ATP-competitive manner.[7]

-

Decarboxylases and Hydroxylases: 2-chlorocinnamic acid has been noted as an inhibitor of malonic and 2-methoxycinnamic acid decarboxylases.[8]

III. Modulation of Membrane Transporters

A growing body of evidence suggests that cinnamic acid derivatives can modulate the activity of membrane transport proteins, which has significant implications for both cancer therapy and plant biology.

A. Inhibition of Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the efflux of lactate from highly glycolytic cancer cells, a phenomenon known as the Warburg effect.[9][10] Inhibition of these transporters leads to intracellular acidification and metabolic crisis, ultimately causing cell death.[10] While direct evidence for this compound is lacking, related α-cyanocinnamic acid derivatives are well-established MCT inhibitors.[9][11] Investigating the effect of this compound on MCT function is a promising research avenue.

References

- 1. jocpr.com [jocpr.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. explorationpub.com [explorationpub.com]

- 11. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2,3-Dichlorocinnamic Acid Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and characterization of 2,3-dichlorocinnamic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of synthetic methodologies, detailed characterization techniques, and insights into the potential applications of this class of compounds. The content is structured to provide not only procedural steps but also the underlying scientific principles and practical considerations essential for successful laboratory work.

Introduction: The Significance of Dichlorinated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen substituents, particularly chlorine, onto the phenyl ring can significantly modulate the physicochemical and biological properties of these molecules.[2] The specific placement of two chlorine atoms at the 2 and 3 positions of the phenyl ring creates a unique electronic and steric profile, making this compound a compelling scaffold for the development of novel therapeutic agents and other functional materials. This guide will illuminate the pathways to synthesize and rigorously characterize these promising molecules.

Synthesis of the this compound Core

The foundational step in accessing the derivatives is the efficient synthesis of the this compound core. The primary and most reliable method for this transformation is the Knoevenagel condensation, which offers high yields and stereoselectivity for the desired trans isomer.

Preferred Synthetic Route: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that utilizes an amine base, typically pyridine, often with a catalytic amount of a more basic amine like piperidine, to react an aldehyde with malonic acid.[3] This reaction is particularly effective for aromatic aldehydes and proceeds through a carbanion intermediate, followed by condensation and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine (catalytic amount)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (approximately 0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Alternative Synthetic Routes

While the Knoevenagel-Doebner condensation is highly effective, other classical methods for cinnamic acid synthesis can also be adapted.

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[4][5] For the synthesis of this compound, 2,3-dichlorobenzaldehyde would be reacted with acetic anhydride and sodium acetate at high temperatures.[6] However, this method often requires higher temperatures and can lead to side products.[5]

-

Heck Reaction: The palladium-catalyzed Heck reaction couples an aryl halide with an alkene.[7] In this case, 2,3-dichloroiodobenzene could be reacted with acrylic acid in the presence of a palladium catalyst and a base.[8] This method is versatile but requires careful control of catalytic conditions.

Rationale Behind Method Selection

The Knoevenagel-Doebner condensation is recommended due to its generally milder reaction conditions compared to the Perkin reaction and its avoidance of expensive and potentially toxic heavy metal catalysts used in the Heck reaction. The use of malonic acid as the active methylene component allows for a clean decarboxylation step, leading to high yields of the desired product.

Synthesis of this compound Derivatives

Once the this compound core is obtained, a diverse library of derivatives, primarily esters and amides, can be synthesized to explore structure-activity relationships.

Esterification

The conversion of the carboxylic acid to an ester can be readily achieved through Fischer-Speier esterification.[9] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the ester product.[10]

Experimental Protocol: Synthesis of Methyl 2,3-Dichlorocinnamate

Materials:

-

This compound

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dichlorocinnamate.

-

Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Amide Synthesis

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. A common and effective method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[11]

Experimental Protocol: Synthesis of N-Benzyl-2,3-dichlorocinnamamide

Materials:

-

This compound

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Reagent Addition: Add benzylamine (1 equivalent) and a catalytic amount of DMAP to the solution.

-

Coupling Agent: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide by recrystallization or column chromatography.

Comprehensive Characterization of this compound and Its Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The aromatic protons will appear as a complex multiplet in the downfield region. For derivatives, new signals corresponding to the ester or amide functionality will be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two vinylic carbons, and the six aromatic carbons. The positions of the chlorine-substituted carbons will be shifted downfield.

Infrared (IR) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the key functional groups.

-

A broad O-H stretch for the carboxylic acid will be observed around 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid will appear around 1680-1710 cm⁻¹. For esters, this will shift to ~1715-1735 cm⁻¹, and for amides, it will be in the range of 1630-1690 cm⁻¹.

-

The C=C double bond stretch will be visible around 1620-1640 cm⁻¹.

-

C-Cl stretches will appear in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. The mass spectrum of this compound will show a molecular ion peak and characteristic isotopic peaks due to the presence of two chlorine atoms.[12] Fragmentation may involve the loss of the carboxyl group and chlorine atoms.

Analytical and Physical Characterization

Melting Point: The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

Chromatography:

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final products.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and for preparative purification of the synthesized compounds.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Vinylic protons: δ 6.4-6.6 (d, J≈16 Hz), δ 7.6-7.8 (d, J≈16 Hz); Aromatic protons: δ 7.2-7.6 (m); Carboxylic proton: δ 12.0-13.0 (br s) |

| ¹³C NMR | Carboxyl C: δ 167-170; Vinylic Cs: δ 120-145; Aromatic Cs: δ 125-135 |

| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad); C=O (acid): 1680-1710; C=C: 1620-1640; C-Cl: 700-800 |

| MS (m/z) | Molecular ion with characteristic Cl isotope pattern |

Applications and Biological Relevance

Derivatives of dichlorinated cinnamic acids have shown promise in various fields, providing a strong rationale for their synthesis and further investigation.

-

Antimicrobial Activity: Halogenated cinnamic acid derivatives have demonstrated significant antibacterial and antifungal properties.[2][13] The presence of chlorine atoms can enhance lipophilicity, facilitating penetration of microbial cell membranes.

-

Anticancer Potential: Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14][15] The 2,3-dichloro substitution pattern may offer a unique interaction with biological targets involved in cancer progression.

-

Herbicidal Activity: Substituted cinnamic acids and their amides have been shown to possess herbicidal properties, indicating their potential for development in agrochemical applications.[16]

Logical and Experimental Workflows

To streamline the synthesis and characterization process, the following workflows are recommended.

Synthetic Workflow

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. odinity.com [odinity.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Khan Academy [khanacademy.org]

- 12. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]

- 13. [Antimicrobial activity of some cinnamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dichlorocinnamic Acid

Abstract

Cinnamic acid and its derivatives represent a versatile class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of halogen substituents to the phenyl ring has been a successful strategy to enhance their therapeutic potential. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2,3-Dichlorocinnamic acid, a specific but under-researched member of this family. Due to the limited direct research on this compound, this guide synthesizes data from structurally related molecules, particularly other chlorinated cinnamic acids, to build a predictive framework for its biological activity and to propose robust experimental strategies for target validation. We will delve into its potential applications in oncology, infectious diseases, and inflammatory disorders, providing detailed mechanistic hypotheses and actionable experimental protocols for researchers in drug discovery and development.

Introduction: The Rationale for Investigating this compound

Cinnamic acid is a ubiquitous phenylpropanoid found in plants, forming the backbone for a vast array of secondary metabolites.[1] Its simple, modifiable structure, comprising a phenyl ring, an acrylic acid moiety, and a conjugated double bond, has made it an attractive scaffold for medicinal chemists.[2] Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring significantly modulate the biological efficacy of these derivatives.[3]

Halogenation, in particular, is a well-established strategy in drug design to improve potency, metabolic stability, and membrane permeability.[4] The presence of chlorine atoms on the cinnamic acid ring has been shown to enhance anticancer and antimicrobial activities.[5] While significant research has been conducted on mono-chlorinated and 4-chloro-substituted cinnamic acids, the specific di-substituted isomer, this compound, remains largely unexplored. This guide posits that the unique electronic and steric properties conferred by the ortho and meta chlorine atoms could lead to novel interactions with biological targets, offering new therapeutic opportunities.

This document serves as a roadmap for the scientific community to systematically investigate the therapeutic potential of this compound. We will propose high-probability targets based on robust evidence from analogous compounds and provide the technical framework to validate these hypotheses.

Proposed Therapeutic Area 1: Oncology

The most promising therapeutic application for halogenated cinnamic acids is in oncology.[5][6] Derivatives have been shown to induce cytotoxicity in a range of cancer cell lines through multiple mechanisms.[7] We hypothesize that this compound will exhibit potent anticancer activity by targeting key pathways in cell survival and proliferation.

Potential Target: The Intrinsic Apoptosis Pathway

Mechanistic Hypothesis: Based on studies of 2-chlorocinnamic acid and other derivatives, this compound is predicted to induce apoptosis via the mitochondrial pathway.[5][8] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and the executioner caspase-3), culminating in programmed cell death.[5][9][10]

Diagram: Proposed Apoptosis Induction Pathway

Caption: Proposed mechanism for apoptosis induction by this compound.

Experimental Protocol: Validation of Apoptosis Induction

-

Cell Viability Assay (MTT):

-

Objective: To determine the cytotoxic concentration (IC50) of this compound.

-

Method:

-

Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm to determine cell viability and calculate the IC50 value.

-

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Objective: To quantify apoptotic vs. necrotic cell death.

-

Method:

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest and wash cells with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

-

Western Blot Analysis:

-

Objective: To measure changes in key apoptotic protein levels.

-

Method:

-

Treat cells with this compound (IC50) for various time points (e.g., 6, 12, 24 hours).

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

-

-

Potential Target: Cell Cycle Regulation

Mechanistic Hypothesis: Cinnamic acid derivatives are known to induce cell cycle arrest, preventing cancer cell proliferation.[7] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins.[11] We propose that this compound will arrest the cell cycle, likely at the G0/G1 or G2/M checkpoint, by downregulating key regulatory proteins such as CDK2, Cyclin D1, or Cyclin B1.

Diagram: Proposed Cell Cycle Arrest Workflow

Caption: Experimental workflow for analyzing cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Objective: To determine the effect of this compound on cell cycle phase distribution.

-

Method:

-

Treat cancer cells (e.g., HeLa) with this compound at IC50 and 2x IC50 concentrations for 48 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Other Potential Oncogenic Targets

-

Protein Kinases: Cinnamic acid derivatives can act as inhibitors of various oncogenic protein kinases, such as STAT3, which is constitutively active in many cancers.[12][13] The inhibition of STAT3 phosphorylation can downregulate genes involved in cell survival and proliferation.[13]

-

Histone Deacetylases (HDACs): Some cinnamoyl hydroxamate derivatives are potent HDAC inhibitors.[14] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis.

Proposed Therapeutic Area 2: Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. Cinnamic acids have demonstrated activity against a range of pathogens, not by direct killing, but by disrupting virulence mechanisms.[1][4][15]

Potential Target: Bacterial Quorum Sensing (QS)

Mechanistic Hypothesis: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Cinnamic acid derivatives have been identified as potent QS inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][15][16][17] They are thought to competitively bind to QS receptors like LasR and RhlR, preventing the binding of native autoinducer molecules.[1] This disruption attenuates virulence without exerting selective pressure for resistance. We hypothesize that this compound will act as a QSI, reducing biofilm formation and virulence factor production.

Diagram: Quorum Sensing Inhibition

Caption: Proposed mechanism of Quorum Sensing inhibition by this compound.

Experimental Protocol: Evaluation of Anti-Quorum Sensing Activity

-

Violacein Inhibition Assay:

-

Objective: To screen for QS inhibition using the Chromobacterium violaceum bioreporter strain.

-

Method:

-

Grow C. violaceum (e.g., ATCC 12472) in LB broth to early exponential phase.

-

In a 96-well plate, add the bacterial culture to fresh LB broth containing various concentrations of this compound.

-

Incubate at 30°C for 24 hours.

-

Quantify violacein production by lysing the cells with DMSO and measuring the absorbance of the supernatant at 585 nm.

-

Simultaneously, measure bacterial growth (OD600) to ensure the observed effect is not due to bactericidal activity.

-

-

-

Biofilm Formation Assay:

-

Objective: To quantify the effect of this compound on biofilm formation.

-

Method:

-

Grow P. aeruginosa (e.g., PAO1) overnight.

-

In a 96-well microtiter plate, add diluted bacterial culture to fresh media containing sub-MIC (Minimum Inhibitory Concentration) levels of this compound.

-

Incubate statically for 24-48 hours.

-

Wash the plates to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet.

-

Solubilize the stain with acetic acid or ethanol and measure the absorbance at 595 nm.

-

-

Proposed Therapeutic Area 3: Inflammatory Disorders

Chronic inflammation is a key driver of numerous diseases. Cinnamic acid derivatives have shown significant anti-inflammatory properties, suggesting another potential avenue for this compound.[18][19][20]

Potential Targets: Enzymes of the Arachidonic Acid Pathway (COX & LOX)

Mechanistic Hypothesis: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. Many anti-inflammatory drugs target these enzymes. Cinnamic acid derivatives have been shown to inhibit LOX and, to a lesser extent, COX enzymes.[19][21] The dichlorophenyl moiety of this compound may facilitate binding to the active sites of these enzymes, thereby reducing the production of inflammatory mediators.

Experimental Protocol: Enzyme Inhibition Assays

-

Lipoxygenase (LOX) Inhibition Assay:

-

Objective: To determine the inhibitory activity against LOX.

-

Method:

-

Use a commercially available soybean lipoxygenase (sLOX) inhibition assay kit or a spectrophotometric method.

-

In a cuvette or 96-well plate, combine sLOX enzyme solution and various concentrations of this compound in a suitable buffer.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

-

Cyclooxygenase (COX) Inhibition Assay:

-

Objective: To assess the inhibitory activity against COX-1 and COX-2.

-

Method:

-

Utilize commercially available colorimetric or fluorescent COX inhibitor screening kits (for both COX-1 and COX-2 isoforms).

-

Follow the manufacturer's protocol, which typically involves incubating the respective enzyme with arachidonic acid in the presence of various concentrations of this compound.

-

The assay measures the peroxidase component of COX activity.

-

Determine the IC50 values for both isoforms to assess potency and selectivity.

-

-

Summary and Future Directions

While direct experimental data on this compound is scarce, the wealth of information on structurally related compounds provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that its primary value may lie in the development of novel anticancer, anti-infective (virulence-modulating), and anti-inflammatory agents. The dichloro-substitution pattern is a critical structural feature that warrants thorough investigation.

The experimental protocols outlined in this guide provide a clear and logical path for the initial characterization of this compound's biological activity. Future research should focus on:

-

Comprehensive SAR studies: Synthesizing and testing other dichlorinated isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) to understand the importance of the chlorine positioning.

-

In vivo validation: Progressing promising in vitro findings into relevant animal models of cancer, infection, and inflammation.

-

Pharmacokinetic and toxicological profiling: Assessing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound to determine its drug-like potential.

This guide is intended to catalyze research into a promising, yet overlooked, chemical entity. By systematically exploring the proposed targets, the scientific community can unlock the full therapeutic potential of this compound.

References

- 1. Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 11. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two cinnamic acid derivatives as inhibitors of Pseudomonas aeruginosa las and pqs quorum-sensing systems: Impact on biofilm formation and virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quorum sensing inhibition and tobramycin acceleration in Chromobacterium violaceum by two natural cinnamic acid derivatives | Semantic Scholar [semanticscholar.org]

- 18. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

In-Vitro Evaluation of 2,3-Dichlorocinnamic Acid: A Technical Guide for Preclinical Research

Introduction: Unveiling the Potential of Dichlorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds and synthetic analogs that have garnered significant interest in medicinal chemistry. Their versatile phenylpropanoid scaffold has been the subject of extensive modification to explore a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The introduction of halogen atoms, particularly chlorine, onto the phenyl ring is a proven strategy to modulate the molecule's electronic properties, lipophilicity, and ultimately, its interaction with biological targets.[1]

While numerous studies have focused on mono-chlorinated and 4-chloro-substituted cinnamic acids, the biological activities of dichlorinated isomers, such as 2,3-Dichlorocinnamic acid, remain largely unexplored. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the in-vitro investigation of this compound. By leveraging established protocols and insights from structurally similar halogenated cinnamic acids, this document provides a robust framework for elucidating the therapeutic potential of this novel compound. The following sections will detail the scientific rationale and step-by-step methodologies for a tiered in-vitro evaluation, encompassing cytotoxicity screening, mechanistic studies, and preliminary metabolic and safety profiling.

Part 1: Foundational In-Vitro Analysis: Cytotoxicity and Antiproliferative Effects

The initial assessment of any novel compound with therapeutic potential begins with a thorough evaluation of its cytotoxic and antiproliferative effects against a panel of relevant human cell lines. This foundational screening provides critical data on the compound's potency and selectivity, guiding further mechanistic studies.

Scientific Rationale

Cinnamic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[2] The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to enhance these cytotoxic effects.[2] Therefore, a primary hypothesis is that this compound will exhibit antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[3]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) in appropriate media.[3]

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

-

-

Incubation and Assay:

-

Incubate the treated plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[3]

-

Part 2: Mechanistic Investigations: Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying molecular mechanisms. For cinnamic acid derivatives, this often involves exploring their impact on cell cycle progression and the induction of apoptosis.

Scientific Rationale

Many anticancer agents exert their effects by disrupting the normal cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or S phase) and subsequently triggering programmed cell death (apoptosis).[2] Flow cytometry using propidium iodide (PI) staining is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content. Further investigation into apoptosis can be conducted by measuring the activation of key effector caspases, such as caspase-3 and caspase-7.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

References

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of Chlorinated Phenylpropanoids: A Technical Guide to the Discovery and Natural Sources of Chlorinated Cinnamic Acids

Abstract

Chlorinated cinnamic acids, a specialized class of phenylpropanoid secondary metabolites, represent a compelling area of research for drug discovery and development. Their unique halogenated structures, conferred by specific enzymatic machinery, often lead to enhanced biological activities compared to their non-halogenated counterparts. This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, and proposed biosynthesis of these intriguing molecules. We delve into the historical context of their identification in terrestrial plants, explore the potential for their existence in other natural reservoirs, and detail the scientific methodologies required for their isolation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of chlorinated cinnamic acids.

Introduction: The Significance of Halogenation in Natural Products

Nature's vast chemical repertoire is a primary source of inspiration for the development of novel therapeutics. Within this immense diversity, halogenated natural products stand out for their often potent and specific biological activities. The incorporation of a halogen atom, most commonly chlorine or bromine, into a secondary metabolite can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Cinnamic acids and their derivatives are ubiquitous throughout the plant kingdom, serving as key intermediates in the biosynthesis of lignans, flavonoids, and other essential compounds.[1] The enzymatic chlorination of these fundamental building blocks gives rise to a fascinating and still underexplored class of molecules: the chlorinated cinnamic acids. This guide will illuminate the path of their discovery and chart the known territories of their natural existence.

Discovery of Chlorinated Cinnamic Acids: A Historical Perspective

The journey to uncover naturally occurring chlorinated cinnamic acids has been a gradual process, built upon decades of phytochemical investigation. While the synthesis of various chlorinated cinnamic acid isomers has been achievable in the laboratory for many years, their identification from natural sources is a more recent and noteworthy development.

2-Chlorocinnamic Acid from Cinnamomum cassia

One of the first notable discoveries of a chlorinated cinnamic acid in the plant kingdom was the identification of 2-chlorocinnamic acid from the bark of Cinnamomum cassia, commonly known as Chinese cinnamon.[2] This finding was significant as it demonstrated that terrestrial plants possess the enzymatic machinery to incorporate chlorine into the phenylpropanoid backbone. While C. cassia is renowned for its rich content of cinnamaldehyde and other aromatic compounds, the presence of a chlorinated derivative hinted at a more complex and previously unrecognized biosynthetic capability within this species.[3][4][5]

4-Chlorocinnamic Acid from Cassia garrettiana

Further expanding the known diversity of these compounds, 4-chlorocinnamic acid was isolated from the heartwood of Cassia garrettiana.[3] This discovery in a different plant genus suggested that the capacity for cinnamic acid chlorination is not an isolated phenomenon but may be more broadly distributed among plants than initially thought. The isolation of this isomer underscored the regioselectivity of the halogenating enzymes involved, capable of directing chlorination to specific positions on the aromatic ring.

Natural Sources of Chlorinated Cinnamic Acids

The documented natural sources of chlorinated cinnamic acids are, at present, limited but significant. The primary sources identified to date are terrestrial plants. However, the vast and chemically diverse marine environment, a known reservoir of halogenated natural products, presents a promising frontier for the discovery of novel chlorinated cinnamic acids.[6][7][8]

Terrestrial Plants

As established, Cinnamomum cassia and Cassia garrettiana are the principal confirmed sources of naturally occurring monochlorinated cinnamic acids. The concentrations of these compounds are generally lower than their non-halogenated analogs, which is typical for many halogenated secondary metabolites.

| Chlorinated Cinnamic Acid | Natural Source | Plant Part |

| 2-Chlorocinnamic Acid | Cinnamomum cassia | Bark |

| 4-Chlorocinnamic Acid | Cassia garrettiana | Heartwood |

Table 1: Confirmed Natural Sources of Monochlorinated Cinnamic Acids.

The Untapped Potential of Marine and Fungal Organisms

Marine organisms, particularly fungi and bacteria, are prolific producers of halogenated secondary metabolites due to the high concentration of halides in their environment.[6][7][8][9] While the direct isolation of chlorinated cinnamic acids from marine sources has yet to be extensively reported, the presence of a wide array of other chlorinated aromatic compounds suggests that they are likely present. Marine-derived fungi, in particular, are known to produce a diverse range of halogenated molecules and represent a high-priority target for future discovery efforts.[10]

The Quest for Naturally Occurring Dichlorocinnamic Acids

To date, there is a lack of definitive reports on the isolation of dichlorinated cinnamic acids from natural sources. While various dichlorocinnamic acid isomers are commercially available as synthetic compounds, their natural occurrence remains an open question. The biosynthetic machinery required for a second chlorination event on the cinnamic acid ring would likely involve a halogenase with either relaxed regioselectivity or a distinct catalytic mechanism. The exploration of extremophiles and organisms from unique ecological niches may yet reveal the existence of these di-halogenated molecules.

Biosynthesis: The Enzymatic Machinery of Chlorination

The biosynthesis of chlorinated cinnamic acids begins with the well-established phenylpropanoid pathway, which converts L-phenylalanine into cinnamic acid. The key and defining step is the subsequent chlorination of the aromatic ring, a reaction catalyzed by a class of enzymes known as halogenases .

While the specific halogenases responsible for the production of 2- and 4-chlorocinnamic acid in Cinnamomum and Cassia species have not yet been isolated and characterized, our understanding of halogenase function in other organisms, particularly fungi and bacteria, provides a robust model for a hypothetical biosynthetic pathway.[11][12][13][14][15]

The Phenylpropanoid Pathway: A Precursor Factory

The journey begins with the non-oxidative deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This is a pivotal entry point into the vast network of phenylpropanoid metabolism.

The Halogenation Step: A Tale of Flavin-Dependent Halogenases

The most likely candidates for the chlorination of cinnamic acid in these plants are flavin-dependent halogenases (FDHs) . These enzymes utilize a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a chloride ion to generate a highly reactive chlorinating species, likely hypochlorous acid (HOCl) or a related intermediate.[11][12][13][14][15] The enzyme's active site then directs this reactive species to a specific position on the aromatic ring of the cinnamic acid substrate, ensuring regioselective chlorination.

Figure 1: A simplified diagram illustrating the proposed biosynthetic pathway for chlorinated cinnamic acids.

Isolation and Characterization: A Methodological Workflow

The successful isolation and structural elucidation of chlorinated cinnamic acids from complex natural extracts require a systematic and multi-faceted analytical approach. The low abundance of these compounds necessitates highly sensitive and selective techniques.

Extraction and Fractionation

The initial step involves the extraction of the plant material with a suitable organic solvent, such as methanol or ethanol, to obtain a crude extract. This is followed by liquid-liquid partitioning and chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 material, to fractionate the extract and enrich the concentration of the target compounds.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is an indispensable tool for the separation and purification of chlorinated cinnamic acids. A reversed-phase C18 column coupled with a diode-array detector (DAD) is commonly employed. The characteristic UV absorbance of the cinnamic acid chromophore aids in the initial identification of potential candidates.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of structural identification. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, allowing for the unambiguous identification of chlorinated compounds. High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that further aid in structural confirmation.

Figure 2: A general workflow for the isolation and identification of chlorinated cinnamic acids from natural sources.

Future Directions and Conclusion

The discovery of chlorinated cinnamic acids in nature has opened a new chapter in the exploration of halogenated natural products. While our current knowledge of their distribution is limited, the potential for discovering novel chlorinated and even di-chlorinated analogs from a wider range of terrestrial and marine organisms is vast. Future research should focus on:

-

Biodiversity Screening: A systematic investigation of a broader array of plant, fungal, and marine species for the presence of chlorinated cinnamic acids.

-

Enzyme Discovery and Characterization: The isolation and functional characterization of the halogenase enzymes responsible for cinnamic acid chlorination in Cinnamomum and Cassia species.

-

Biosynthetic Engineering: Leveraging the knowledge of these halogenases to biosynthetically produce novel chlorinated compounds with enhanced therapeutic properties.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. 2'-Hydroxycinnamaldehyde from stem bark of Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.tci-thailand.org [search.tci-thailand.org]

- 4. mdpi.com [mdpi.com]

- 5. Suppression effect of Cinnamomum cassia bark-derived component on nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review: Halogenated Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review: Halogenated Compounds from Marine Fungi - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 15. Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dichlorocinnamic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic compound. The presence of two chlorine atoms on the phenyl ring significantly influences its physicochemical properties and biological activity, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its core properties, synthesis, potential applications in drug development, and essential safety information.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20595-44-2 | [1] |

| Molecular Formula | C₉H₆Cl₂O₂ | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| Appearance | Off-white powder | [3] |

| Odor | Odorless | [3] |

Synthesis of Dichlorocinnamic Acids

The synthesis of dichlorocinnamic acids can be achieved through various established organic chemistry reactions. A common and effective method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of a weak base.[4]

A generalized workflow for the synthesis of a dichlorocinnamic acid is presented below:

Caption: Generalized workflow for the synthesis of dichlorocinnamic acids via the Perkin reaction.

Detailed Experimental Protocol: Synthesis of a Dichlorocinnamic Acid Derivative (Illustrative Example)

The following protocol is a representative example for the synthesis of a dichlorocinnamic acid derivative and can be adapted for the 2,3-dichloro isomer with appropriate starting materials.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Acetic anhydride

-

Triethylamine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 2,3-dichlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and triethylamine (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated at 150-160°C for 5-6 hours.

-

After cooling, the reaction mixture is treated with a solution of sodium carbonate to neutralize any unreacted acetic anhydride.

-

The mixture is then acidified with concentrated hydrochloric acid to precipitate the crude dichlorocinnamic acid.

-

The precipitate is filtered, washed with cold water, and dried.

-

For purification, the crude product is dissolved in hot ethanol, treated with activated charcoal to remove colored impurities, and filtered.

-

The filtrate is allowed to cool, leading to the crystallization of pure dichlorocinnamic acid.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Physicochemical and Spectroscopic Data

The physicochemical properties of dichlorocinnamic acids are influenced by the position of the chlorine atoms on the phenyl ring. Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized compound.

| Property | Data |

| Melting Point | Varies by isomer; for example, 3,4-Dichlorocinnamic acid is 217-218°C.[5] |

| Solubility | Generally soluble in organic solvents like DMSO, ethanol, and ethyl acetate.[6] |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the vinyl protons and the aromatic protons, with chemical shifts influenced by the chlorine substitution pattern.[6] |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, and C=C stretching of the alkene and aromatic ring. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (217.05 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7] |

Applications in Drug Development

Cinnamic acid and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[8] The introduction of halogen atoms, such as chlorine, can enhance the therapeutic potential of these molecules.[8]

Potential Therapeutic Areas:

-

Anticancer Agents: Cinnamic acid derivatives have been shown to induce cell cycle arrest in carcinoma cell lines and possess cytotoxic properties.[9] Dichlorocinnamic acids could be investigated for their potential to inhibit tumor growth through various mechanisms, such as the inhibition of specific enzymes or signaling pathways involved in cancer progression.

-

Anti-inflammatory Agents: Some cinnamic acid derivatives exhibit anti-inflammatory properties.[10] Dichlorocinnamic acids could be explored as potential inhibitors of inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes.

-

Antioxidant Agents: The cinnamoyl moiety is associated with free radical scavenging properties.[9] The antioxidant potential of dichlorocinnamic acid derivatives could be beneficial in conditions associated with oxidative stress.

-

Polymer-Based Drug Delivery: Cinnamic acid and its derivatives are utilized in the synthesis of biocompatible and photoreactive polymers for biomedical applications.[11] These polymers can be used to create hydrogels and matrices for the controlled release of drugs.[11]

Caption: Hypothetical mechanism of action for a this compound derivative as an anticancer agent.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions are based on the available Safety Data Sheet (SDS).[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

-

Response:

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

References

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,6-Dichlorocinnamic acid | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical Investigation of the Molecular Structure of 2,3-Dichlorocinnamic Acid: A Technical Guide

Preamble: The Rationale for a Deep Dive into 2,3-Dichlorocinnamic Acid

Cinnamic acid and its derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific bioactivity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are dictated by the nature and position of substituents on the phenyl ring.[1] The introduction of halogen atoms, such as chlorine, can significantly modulate these characteristics, influencing everything from metabolic stability to target binding affinity.

While various chlorinated isomers of cinnamic acid have been investigated, a comprehensive theoretical understanding of the 2,3-dichloro substituted variant remains an underexplored area. This technical guide, therefore, outlines a robust computational framework for the in-depth theoretical characterization of this compound. By leveraging the predictive power of quantum chemical calculations, we aim to elucidate the structural and electronic nuances of this molecule, providing a foundational dataset for future drug design and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research.

Part 1: The Computational Strategy: A Self-Validating Approach

Our proposed investigation will be grounded in Density Functional Theory (DFT), a powerful quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size. The choice of DFT is predicated on its proven track record in reliably predicting the properties of organic molecules, including various cinnamic acid derivatives.[3][4][5]

The Cornerstone: Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in this compound. This is not merely about finding a single structure, but about exploring the potential energy surface to identify all stable conformers. For cinnamic acid derivatives, the key degrees of freedom are the torsional angles around the C-C single bonds of the propenoic acid side chain.

Experimental Protocol: Conformational Analysis and Geometry Optimization

-

Initial Structure Generation: The initial 3D structure of this compound will be built using a molecular editor. Both s-cis and s-trans conformers, arising from rotation around the Cα-Cβ bond, will be generated as starting points.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan will be performed by systematically rotating the dihedral angle of the C-C single bond connecting the acrylic acid moiety to the phenyl ring. This allows for the identification of all potential energy minima.

-

Full Geometry Optimization: The structures corresponding to the energy minima identified in the scan will be subjected to a full geometry optimization without any constraints. This will be performed using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set.[4][6] The choice of this level of theory is based on its demonstrated success in accurately predicting the geometries of similar organic molecules.[6] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the anionic form, and polarization functions (d,p) are crucial for describing the anisotropic nature of the electron density around the atoms.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the stability of the obtained conformers.

Probing the Electronic Landscape

With the optimized geometries in hand, we can then delve into the electronic properties of this compound. These properties are paramount in understanding its reactivity and potential interactions with biological targets.

Key Electronic Properties to be Investigated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions.[7]

Experimental Protocol: Electronic Property Calculations

-

Single-Point Energy Calculations: Using the optimized geometries, single-point energy calculations will be performed at the B3LYP/6-311++G(d,p) level of theory.

-

FMO Analysis: The energies and spatial distributions of the HOMO and LUMO will be extracted from the output of the single-point energy calculation. The HOMO-LUMO gap will be calculated as the difference between their respective energies.

-

MEP Surface Generation: The MEP surface will be calculated and visualized, mapping the electrostatic potential onto the electron density surface.

-

NBO Analysis: A full NBO analysis will be conducted to determine the natural atomic charges, orbital occupancies, and to identify significant donor-acceptor interactions.

Part 2: Simulating Reality: Spectroscopic Characterization

A crucial aspect of validating our theoretical model is to compare our calculated results with experimental data. While experimental spectra for this compound may not be readily available, our theoretical predictions can serve as a benchmark for future experimental work.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequency calculations can provide a detailed assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra. This allows for a deeper understanding of the molecular vibrations and the influence of the dichlorophenyl substitution.

Experimental Protocol: Vibrational Spectra Simulation

-

Frequency Calculation: The harmonic vibrational frequencies will be obtained from the frequency calculations performed during the geometry optimization step.

-

Scaling Factor: To account for the anharmonicity of the vibrations and the approximations inherent in the theoretical method, the calculated frequencies will be scaled using a suitable scaling factor for the B3LYP/6-311++G(d,p) level of theory.

-

Spectral Simulation: The scaled frequencies and calculated intensities will be used to generate theoretical FT-IR and FT-Raman spectra.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions, we can predict the absorption maxima (λmax) in the UV-Vis spectrum.

Experimental Protocol: UV-Vis Spectrum Simulation

-

TD-DFT Calculation: TD-DFT calculations will be performed on the optimized ground-state geometry to compute the energies and oscillator strengths of the lowest singlet-singlet electronic transitions.

-

Solvent Effects: To simulate more realistic conditions, the calculations will be performed in the gas phase and in the presence of a solvent using the Polarizable Continuum Model (PCM). This is crucial as the polarity of the solvent can significantly influence the electronic transitions.

-

Spectral Generation: The calculated transition energies and oscillator strengths will be used to generate a theoretical UV-Vis absorption spectrum.

Part 3: Data Synthesis and Visualization

To facilitate the interpretation and dissemination of our findings, the quantitative data will be presented in a clear and concise manner.

Table 1: Calculated Geometrical Parameters of the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=C | Calculated Value |

| C-C | Calculated Value |

| C=O | Calculated Value |

| C-O | Calculated Value |

| C-Cl (ortho) | Calculated Value |

| C-Cl (meta) | Calculated Value |

| ∠CCO | Calculated Value |

| ∠OCC | Calculated Value |

| Dihedral ∠(C=C-C=O) | Calculated Value |

Note: The table will be populated with the calculated values upon completion of the study.

Table 2: Key Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Note: The table will be populated with the calculated values upon completion of the study.

Visualizing the Computational Workflow

To provide a clear overview of the logical flow of the proposed theoretical investigation, the following workflow diagram is presented.

Caption: Computational workflow for the theoretical study of this compound.

Visualizing Molecular Properties

The following diagram illustrates the key molecular properties that will be investigated.

Caption: Relationship between the molecular structure and its theoretical properties.

Conclusion and Future Outlook

The theoretical framework outlined in this guide provides a comprehensive and robust approach to elucidating the structural and electronic properties of this compound. The successful execution of these computational studies will yield a wealth of data that can inform and accelerate the development of novel therapeutic agents based on the cinnamic acid scaffold. The predicted spectroscopic data will also serve as a valuable reference for future experimental characterization of this compound. By embracing a synergistic relationship between computational and experimental chemistry, we can unlock the full potential of this promising class of molecules.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]

- 3. Terahertz spectroscopy and weak interaction analysis of cinnamic acid derivatives [journal.sitp.ac.cn]

- 4. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,3-Dichlorocinnamic Acid: A Detailed Guide for Synthetic Chemists

Abstract

This application note provides a comprehensive protocol for the synthesis of 2,3-Dichlorocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The described method utilizes the Knoevenagel-Doebner condensation, a reliable and efficient carbon-carbon bond-forming reaction. Starting from the readily available 2,3-dichlorobenzaldehyde and malonic acid, this guide details the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with a robust framework for successful synthesis and potential adaptation.

Introduction and Scientific Background